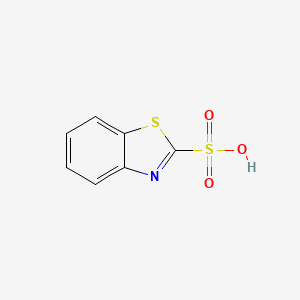

Benzothiazole-2-sulfonic acid

Descripción

Contextual Significance in Chemical Research

The importance of Benzothiazole-2-sulfonic acid in chemical research stems from its role as a versatile building block and its presence as a transformation product in various chemical processes. The benzothiazole (B30560) core is a prevalent scaffold in medicinal chemistry, known to be a feature in a variety of pharmaceutical agents. uobabylon.edu.iq Consequently, derivatives like BTSA are of interest for the synthesis of more complex molecules.

Furthermore, BTSA has been identified as a byproduct in industrial applications, particularly in the rubber industry where benzothiazole derivatives are used as vulcanization accelerators. evitachem.comnrw.de Its detection in environmental samples, such as wastewater, has prompted research into its formation, persistence, and potential impact. nrw.ded-nb.info The study of BTSA, therefore, spans from fundamental organic synthesis to environmental science, highlighting its multifaceted relevance.

Scope of Academic Inquiry and Research Focus

Academic investigation into this compound is concentrated on several key areas:

Synthesis and Characterization: A primary focus is on the development of efficient and environmentally benign methods for the synthesis of benzothiazole derivatives, including BTSA. tandfonline.com Researchers are exploring various catalytic systems and reaction conditions to optimize the production of these compounds. tandfonline.commdpi.com Concurrently, significant effort is dedicated to the detailed characterization of BTSA's molecular structure and physicochemical properties using techniques such as infrared spectroscopy and mass spectrometry.

Chemical Reactivity and Applications: The reactivity of BTSA is another major area of study. The presence of the sulfonic acid group imparts specific chemical characteristics, influencing its participation in various reactions. evitachem.com Investigations into its use as an intermediate in the synthesis of dyes and pharmaceuticals are ongoing. cymitquimica.com

Environmental Fate and Transformation: A growing body of research is dedicated to understanding the environmental behavior of BTSA. Studies focus on its formation from other benzothiazole compounds, such as 2-mercaptobenzothiazole (B37678), during wastewater treatment processes. d-nb.infografiati.com The microbial degradation of BTSA is also being explored as a potential bioremediation strategy.

Biochemical Interactions: There is an emerging interest in the biochemical activity of BTSA. Research is exploring its interactions with enzymes, particularly those involved in sulfur and nitrogen metabolism. evitachem.com This line of inquiry seeks to understand how the compound might influence biological pathways.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5NO3S2 | evitachem.comlookchem.comnih.gov |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to light yellow crystalline solid | cymitquimica.com |

| Density | 1.7±0.1 g/cm³ | evitachem.com |

| Polar Surface Area | 104 Ų | evitachem.com |

| Water Solubility | High | evitachem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

|---|---|---|

| Infrared Spectroscopy | Characteristic SO₂ stretching vibrations around 1315 cm⁻¹ (asymmetric). C-S stretching vibration at approximately 690 cm⁻¹. | |

| Mass Spectrometry | Molecular ion peak [M-H]⁻ at m/z 213.96. High-resolution mass spectrometry confirms the exact mass as 214.971085 atomic mass units. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzothiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240528 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-57-1 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[d]thiazole-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Theoretical Investigations

Advanced Molecular Architecture Analysis

The structural framework of benzothiazole-2-sulfonic acid is fundamental to its chemical identity and reactivity. This section examines the intricacies of its molecular design, including its isomeric possibilities and the geometry of its heterocyclic core.

Structural Isomerism and Heterocyclic Core Geometry

This compound is a derivative of benzothiazole (B30560), which can exist in three primary structural isomeric forms: 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole. wikipedia.org this compound specifically features the 1,3-benzothiazole arrangement. The core of the molecule consists of a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org This bicyclic system, along with its attached substituents, is coplanar, meaning the nine atoms of the fused rings lie in the same plane. wikipedia.org

Conformational Studies and Intermolecular Interactions

While specific crystallographic data for the free acid form of this compound is limited, studies on related benzothiazole derivatives provide insights into its likely conformational preferences and intermolecular interactions. The sulfonic acid group is capable of participating in significant intermolecular interactions, particularly hydrogen bonding. These interactions play a crucial role in the compound's solid-state structure and its interactions with other molecules. In related structures, intramolecular hydrogen bonds, such as O—H···O, have been observed to contribute to conformational stability.

Computational studies on similar molecules have revealed that the dihedral angle between the phenyl groups and the benzothiazole moiety is often small, indicating a near-planar system. The electrostatic potential surface calculations show distinct regions of positive and negative charge, which explains the observed hydrogen bonding patterns. The sulfonic acid group creates a significant electronegative region, facilitating these intermolecular forces. Interactions such as π-π stacking are also possible due to the aromatic nature of the benzothiazole core. mdpi.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the molecular properties of compounds like this compound at a quantum mechanical level.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations have been employed to optimize the molecular geometry and predict various properties of this compound. These theoretical investigations confirm the planar arrangement of the fused ring system and provide specific bond lengths and angles. The sulfonic acid group is predicted to adopt a tetrahedral geometry around the sulfur atom.

The electron-withdrawing nature of both the thiazole (B1198619) ring and the sulfonic acid group significantly impacts the molecular orbital energy levels. Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals specific charge distribution patterns that are key to understanding the compound's chemical reactivity. The electron density is primarily localized on the nitrogen and sulfur heteroatoms, creating sites with nucleophilic and electrophilic character. Theoretical calculations also provide insights into physical properties such as density.

Prediction of Spectroscopic Signatures and Reactivity Descriptors

Computational chemistry is also utilized to predict spectroscopic data, which can then be compared with experimental results for structural confirmation. For instance, predicted collision cross-section values for different ionized forms of the molecule are important for ion mobility spectrometry. The predicted collision cross-section for the [M+H]⁺ adduct is 141.1 Ų, while the [M-H]⁻ species has a value of 144.3 Ų.

Reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. scirp.org These descriptors, such as electronegativity, chemical hardness, and softness, are calculated from the energies of the frontier molecular orbitals. scirp.org Analysis of these descriptors for benzothiazole and its derivatives indicates that substitution at the 2-position can alter the reactivity of the molecule. scirp.org The molecular electrostatic potential (MEP) surface is another valuable tool, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scirp.org

Interactive Data Table: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₃S₂ | cymitquimica.comevitachem.comnih.govcontaminantdb.ca |

| Molecular Weight | 215.25 g/mol | |

| Exact Mass | 214.971085 u | evitachem.comnih.gov |

| Density | 1.7±0.1 g/cm³ | evitachem.com |

| Polar Surface Area | 104 Ų | evitachem.com |

| Molar Refractivity | 50.6±0.4 cm³ | evitachem.com |

| Polarizability | 20.1±0.5 10⁻²⁴ cm³ | evitachem.com |

| Surface Tension | 79.8±3.0 dyne/cm | evitachem.com |

| XLogP3 | 1.5 | nih.gov |

Synthetic Methodologies for Benzothiazole 2 Sulfonic Acid and Its Derivatives

Established Synthetic Routes

Direct Sulfonation Mechanisms and Optimization

Direct sulfonation is a primary and established method for the synthesis of benzothiazole-2-sulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonic acid (-SO₃H) group onto the benzothiazole (B30560) ring.

The most common sulfonation agents employed are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the electrophilic attack of the sulfonation agent on the electron-rich benzothiazole ring. The C-2 position of the benzothiazole is particularly active and susceptible to substitution. evitachem.com

When using sulfur trioxide, the reaction is typically carried out under controlled temperature conditions, often between 40–60°C. The excess SO₃ can serve as both the reactant and the solvent. Similarly, chlorosulfonic acid can be used as a potent sulfonating agent for this transformation.

Optimization of direct sulfonation focuses on several key parameters to maximize yield and purity while minimizing side reactions. These parameters include:

Reaction Temperature: Maintaining the temperature within an optimal range (e.g., 40–60°C) is crucial to control the reaction rate and prevent degradation or the formation of unwanted byproducts.

Molar Ratio of Reactants: The stoichiometry of the benzothiazole substrate to the sulfonating agent is carefully controlled to ensure complete sulfonation without excessive use of the corrosive and hazardous sulfonating agent.

Reaction Time: The duration of the reaction is optimized to allow for maximum conversion to the desired product.

A typical yield for the direct sulfonation of benzothiazole to this compound is reported to be in the range of 70–85%.

Another approach involves the sulfonation of 2-(4-anilino)-6-methyl-benzothiazole. In one patented method, this compound is reacted with a sulfonation agent like sulfur trioxide, oleum, or sulfuric acid to produce 2-(4-anilino)-6-methyl-7-sulfonic-benzothiazole. google.com The reaction conditions vary depending on the agent used, with temperatures ranging from 0°C to 10°C and reaction times from 1.8 to 2.2 hours. google.com

Industrial-Scale Production Methodologies

For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. The direct sulfonation of benzothiazole derivatives using agents like sulfur trioxide or chlorosulfonic acid is a common industrial method. evitachem.com The process is designed to be scalable, with careful control over reaction conditions to ensure consistent product quality and yield.

An alternative industrial synthesis route involves the cyclization of p-toluidine (B81030) with sodium sulfide (B99878), followed by sulfonation. google.com A patented process describes mixing p-toluidine, sodium sulfide, and a catalyst to form 2-(4-anilino)-6-methyl-benzothiazole through a cyclization reaction at temperatures around 165-170°C. google.com This intermediate is then sulfonated to yield the final product. google.com This multi-step process highlights the use of readily available and inexpensive raw materials, making it suitable for large-scale production. google.com

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages, including milder reaction conditions, higher selectivity, and the potential for catalyst recycling, aligning with the principles of green chemistry.

Homogeneous Catalysis in Benzothiazole Derivatization

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. Several homogeneous catalytic systems have been developed for the synthesis of benzothiazole derivatives, which can be precursors for sulfonation.

For instance, a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) has been used to catalyze the condensation of 2-aminothiophenol (B119425) with aldehydes at room temperature. mdpi.comijbpas.com This method is efficient for producing a variety of 2-substituted benzothiazoles. mdpi.com Another example is the use of camphor (B46023) sulfonic acid in aqueous ethanol to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes, yielding 2-arylbenzothiazoles in excellent yields. tandfonline.com Ammonium chloride in a methanol/water solvent system has also been reported as an effective homogeneous catalyst for similar transformations. mdpi.comijbpas.com

Heterogeneous Catalysis Utilizing Solid Acids and Nanomaterials

Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive for industrial applications due to their ease of separation and reusability. derpharmachemica.comacademie-sciences.fr Solid acid catalysts and nanomaterials have shown great promise in the synthesis of benzothiazole derivatives.

Various solid acid catalysts have been explored, including tungstate (B81510) sulfuric acid (TSA) and nano-titania-supported sulfonic acid (n-TSA). academie-sciences.frtandfonline.com These catalysts have been successfully used for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes under solvent-free conditions, offering high yields and short reaction times. academie-sciences.frtandfonline.com The reusability of these catalysts for multiple reaction cycles without significant loss of activity is a key advantage. tandfonline.comorgchemres.org Other reported heterogeneous catalysts include ZnO-beta zeolite, rice husk-derived chemically activated carbon, and various nanoparticles. ekb.eg

Silica (B1680970) sulfuric acid (SSA) has emerged as a highly efficient, reusable, and environmentally friendly solid acid catalyst for the synthesis of 2-arylbenzothiazoles. derpharmachemica.comchem-soc.si It is prepared by immobilizing sulfuric acid on silica gel. chem-soc.si

The synthesis of 2-arylbenzothiazoles using SSA typically involves the one-pot condensation of 2-aminothiophenol with various aromatic aldehydes. derpharmachemica.comchem-soc.si The reaction can be carried out under mild conditions, such as refluxing in ethanol or even at room temperature. derpharmachemica.comchem-soc.si The use of SSA offers several benefits:

High Yields: The method provides excellent yields of the desired products. derpharmachemica.com

Ease of Work-up: The solid catalyst can be easily separated from the reaction mixture by simple filtration. mdpi.com

Reusability: The catalyst can be recovered and reused multiple times without a significant drop in its catalytic activity. derpharmachemica.comorgchemres.org

Environmentally Benign: The process often uses ethanol as a solvent and avoids the use of harsh and corrosive acids in large quantities. chem-soc.si

Research has demonstrated the versatility of SSA in catalyzing the reaction with a wide range of aldehydes, including those with both electron-donating and electron-withdrawing substituents. chem-soc.siresearchgate.net

Data Tables

Table 1: Comparison of Catalytic Systems for Benzothiazole Derivative Synthesis

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temperature | - | mdpi.comijbpas.com |

| Camphor Sulfonic Acid | 2-Aminothiophenol, Aromatic Aldehydes | Aqueous Ethanol, Room Temperature | 79-91 | tandfonline.com |

| Silica Sulfuric Acid (SSA) | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Reflux | Excellent | derpharmachemica.com |

| Tungstate Sulfuric Acid (TSA) | o-Aminothiophenols, Orthoesters | Solvent-free | High | academie-sciences.fr |

| Nano-Titania-Supported Sulfonic Acid (n-TSA) | 2-Aminothiophenol, Benzaldehyde | Solvent-free | Good to Excellent | tandfonline.com |

| Gum Arabic/Zr(IV) | 2-Aminothiophenol, Aromatic Aldehydes | 90°C, Solvent-free | High | orgchemres.org |

Sulfonic Acid Functionalized Magnetic Nanoparticle Catalysis

The use of sulfonic acid-functionalized magnetic nanoparticles (MNPs) has emerged as a highly effective and sustainable approach for catalyzing the synthesis of benzothiazole derivatives. tandfonline.comniscair.res.in These catalysts offer significant advantages, including high efficiency, ease of separation from the reaction mixture using an external magnet, and excellent reusability. tandfonline.comniscair.res.innih.gov

The synthesis of these nanocatalysts typically involves coating a magnetic core, such as magnetite (Fe3O4) or cobalt ferrite (B1171679) (CoFe2O4), with a silica shell (SiO2). tandfonline.comniscair.res.in This core-shell structure is then functionalized with sulfonic acid groups. For instance, Fe3O4@SiO2-S-Bu-SO3H MNPs have been successfully prepared and characterized using techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). tandfonline.com

These functionalized MNPs have demonstrated high catalytic activity in the synthesis of 2-substituted benzothiazoles. The general reaction involves the condensation of 2-aminothiophenol with various aldehydes. tandfonline.comniscair.res.in The use of ultrasonic irradiation in conjunction with these magnetic nanocatalysts can further enhance reaction rates and yields, often resulting in excellent product yields (90% or higher) in very short reaction times. tandfonline.com The catalyst can be recovered and reused for multiple cycles without a significant drop in its catalytic activity. niscair.res.inresearchgate.net

Similarly, sulfonic acid-functionalized cobalt ferrite magnetic nanocatalysts have been employed for the synthesis of substituted benzothiazoles at room temperature in ethanol, showcasing the versatility of this catalytic system. niscair.res.in The development of carbon-based sulfonated magnetic nanoparticles, such as Fe3O4@C-SO3H, also provides an efficient and magnetically separable catalyst for various organic transformations, including the synthesis of benzothiazole derivatives under solvent-free conditions. nih.gov

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole and its derivatives to minimize environmental impact and enhance sustainability. airo.co.inmdpi.com This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. airo.co.innih.gov

Key aspects of green synthesis for benzothiazoles include:

Use of Green Solvents: Traditional volatile and often toxic organic solvents are being replaced with greener alternatives like water, ethanol, and ionic liquids. airo.co.inripublication.com Water, in particular, is an attractive solvent due to its low cost and environmental benignity. ripublication.com

Heterogeneous and Reusable Catalysts: The development of solid acid catalysts, such as nano-titania-supported sulfonic acid (n-TSA) and tin pyrophosphate (SnP2O7), allows for easy separation and recycling, reducing waste. mdpi.comtandfonline.com These catalysts have shown high yields (87–95%) and can be reused multiple times without significant loss of activity. mdpi.com

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis are employed to reduce reaction times and energy consumption. airo.co.inmdpi.com Microwave-assisted synthesis, for example, provides uniform heating and accelerates reaction rates under mild conditions. airo.co.in

Atom Economy: One-pot, multi-component reactions are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

| Green Chemistry Approach | Catalyst/Solvent | Reaction Conditions | Key Advantages | Reference |

| Ultrasound-assisted synthesis | Fe3O4@SiO2-S-Bu-SO3H MNPs | Ultrasonic irradiation | High yields, short reaction times, reusable catalyst | tandfonline.com |

| Solvent-free synthesis | Nano-titania-supported sulfonic acid (n-TSA) | Solvent-free | High yields, reusable catalyst, no hazardous solvents | tandfonline.com |

| Microwave-assisted synthesis | Heteropolyacid (HPMo) | Microwave irradiation | Short reaction times, inexpensive catalyst | mdpi.com |

| Aqueous medium | H2O2/HCl | Room temperature | Environmentally friendly solvent, high yields | mdpi.com |

| Ionic Liquids | Brønsted acidic ionic liquid | Room temperature, solvent-free | Wide substrate scope, green reaction conditions | researchgate.net |

These green methodologies not only offer environmental benefits but also often lead to improved reaction efficiency, simpler work-up procedures, and higher purity of the final products. nih.govripublication.com

Precursor Chemistry and Synthetic Intermediate Transformations

The synthesis of this compound and its derivatives relies on the careful selection of precursors and the controlled transformation of key synthetic intermediates. The most common precursor for the benzothiazole ring system is 2-aminothiophenol. tandfonline.comevitachem.com

The primary synthetic routes involve the reaction of 2-aminothiophenol with various electrophilic reagents, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. mdpi.comwikipedia.org

Key Precursors and Transformations:

From 2-Aminothiophenol and Aldehydes: The condensation reaction between 2-aminothiophenol and an aldehyde is a fundamental method for synthesizing 2-substituted benzothiazoles. tandfonline.commdpi.com The reaction proceeds through the formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization and subsequent oxidation to form the benzothiazole ring. mdpi.com This reaction can be catalyzed by various acids, including sulfonic acid-functionalized nanoparticles. tandfonline.com

From 2-Aminothiophenol and Carboxylic Acids/Acyl Chlorides: Benzothiazoles can also be synthesized by reacting 2-aminothiophenol with carboxylic acids or their more reactive derivatives, such as acyl chlorides. mdpi.comwikipedia.org This method is particularly relevant for introducing specific substituents at the 2-position of the benzothiazole ring.

Sulfonation: To obtain this compound specifically, a sulfonation reaction is typically performed. This can be achieved by reacting 2-aminothiophenol with sulfuric acid, or by sulfonating a pre-formed benzothiazole derivative using reagents like sulfur trioxide or chlorosulfonic acid. evitachem.com The carbon at the 2-position of the benzothiazole ring is a particularly active site for such functionalization. evitachem.com

Alternative Precursors: Other precursors, such as 2-fluorophenylisothiocyanate, have also been utilized. Treatment of this compound with a Grignard reagent generates a thioamide intermediate, which can then undergo base-induced cyclization to form a 2-substituted benzothiazole. tandfonline.com

The understanding and manipulation of these precursor chemistries and intermediate transformations are crucial for the efficient and targeted synthesis of this compound and a wide array of its derivatives for various applications.

Chemical Transformations and Reaction Mechanisms

Oxidation Reactions and Product Characterization

The benzothiazole (B30560) ring system, particularly the benzene (B151609) portion, is susceptible to oxidative transformations. Studies involving advanced oxidation processes have provided significant insight into these mechanisms.

One key pathway involves the reaction with sulfate (B86663) radicals (SO₄⁻•), which can be generated from peroxymonosulfate. Research has shown that sulfate radicals attack Benzothiazole-2-sulfonic acid (referred to as BTSA in some studies) primarily on its benzo ring through an electron transfer mechanism. acs.org This attack leads to the formation of multiple hydroxylated intermediates. acs.org The high reactivity of the compound towards these radicals is evidenced by a second-order reaction rate constant. acs.org

| Reactant | Oxidizing Species | Reaction Type | Key Observation | Rate Constant (k) |

|---|---|---|---|---|

| This compound | Sulfate Radical (SO₄⁻•) | Radical Attack / Electron Transfer | Attack occurs on the benzo ring, generating hydroxylated products. | (1.5 ± 0.1) × 10⁹ M⁻¹ s⁻¹ |

While the benzene ring is the primary site of oxidative attack by powerful radicals, the thiazole (B1198619) ring can also undergo cleavage under certain oxidative conditions, although this has been more thoroughly demonstrated for the parent benzothiazole compound rather than its 2-sulfonic acid derivative. For instance, oxidation of benzothiazole with magnesium monoperoxyphthalate can lead to an oxidative ring-opening to yield an acylamidobenzene sulfonate ester. scholaris.ca More generally, oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be used to form various sulfonic acid derivatives. evitachem.comsmolecule.com

Reduction Pathways and Functional Group Interconversions

This compound can undergo transformations that either reduce the sulfonic acid group or convert it into another functional group entirely.

A notable interconversion is observed in biological systems. Under anaerobic conditions, bacterial resting cells can transform this compound stoichiometrically into 2-hydroxybenzothiazole (B105590). nih.gov This reaction represents a key functional group interconversion from a sulfonic acid to a hydroxyl group at the C-2 position. nih.gov In some aerobic biodegradation pathways, the molecule is broken down further, with the sulfur from the sulfonate and thiazole ring being released as sulfite, which is subsequently oxidized to sulfate, and the nitrogen being converted to ammonium. nih.gov

In synthetic chemistry, the sulfonic acid group can be targeted by powerful reducing agents. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are known to be capable of converting sulfonic acid groups into other functionalities, although specific examples for this compound are not extensively detailed in readily available literature. evitachem.comsmolecule.com

Substitution Reactions at the Sulfonic Acid Moiety and Benzothiazole Core

Substitution reactions can occur at two main locations: the sulfonic acid group itself or the aromatic benzothiazole core.

Substitution at the Sulfonic Acid Moiety: The sulfonic acid group (-SO₃H) is a versatile functional group that can be converted into other derivatives. It is expected to undergo reactions typical for aromatic sulfonic acids, such as conversion to a sulfonyl chloride (-SO₂Cl) using halogenating agents like thionyl chloride or phosphorus pentachloride. evitachem.com This sulfonyl chloride intermediate is highly valuable as it can then react with various nucleophiles. For example, reaction with ammonia (B1221849) or amines would yield the corresponding sulfonamides, while reaction with alcohols would produce sulfonate esters.

Substitution at the Benzothiazole Core: The benzothiazole ring system can participate in substitution reactions, with the benzene ring being the most common site for electrophilic attack. evitachem.com The presence of the sulfonic acid group at the C-2 position, being electron-withdrawing, deactivates the ring system towards electrophilic aromatic substitution. The oxidative hydroxylation of the benzo ring by sulfate radicals is a documented example of substitution on the core. acs.org

Advanced Applications in Scientific Domains

Applications in Organic Synthesis and Building Block Utility

The distinct molecular architecture of benzothiazole-2-sulfonic acid makes it a useful building block for the synthesis of more complex molecules. fluorochem.co.uk The reactivity of the benzothiazole (B30560) core, combined with the properties of the sulfonic acid group, allows for its incorporation into a variety of larger, functional chemical structures.

As a building block, this compound provides a stable heterocyclic core that can be elaborated upon. The sulfonic acid group can be used as a handle for further reactions or can be converted into other functional groups, enabling the synthesis of diverse derivatives. evitachem.com For instance, the sulfonic acid group can be a precursor in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Research into the functionalization of related benzothiazole structures has shown that derivatives can be synthesized from starting materials like 2-aminothiophenol (B119425), which is a precursor to this compound. mdpi.comekb.eg The synthesis of 2-substituted benzothiazoles is a major area of research, with numerous methods developed to introduce a wide range of substituents at the C-2 position, highlighting the versatility of the benzothiazole scaffold in creating complex molecules. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net While research on the direct use of this compound in MCRs is specific, its structural relative, 2-aminobenzothiazole (B30445), is extensively used as a key component in MCRs for the synthesis of complex fused heterocyclic systems. researchgate.netnih.gov

These reactions often utilize the amino group of 2-aminobenzothiazole as a key nucleophile. For example, the Biginelli reaction, a well-known MCR, can be adapted using 2-aminobenzothiazole, an aldehyde, and a β-ketoester to produce pyrimido[2,1-b]benzothiazole derivatives. nih.gov These reactions can be catalyzed by various acid catalysts, including solid acid catalysts like N-sulfonic acid supported on a polymer. nih.gov This demonstrates a direct link where a sulfonic acid functional group, albeit on a catalyst, facilitates the MCR of a benzothiazole derivative. The conversion of the sulfonic acid group on this compound to an amino group would provide the necessary 2-aminobenzothiazole precursor for these powerful synthetic transformations.

| Reaction Type | Components | Catalyst Example | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Biginelli-type Reaction | 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Citric Acid, ZnO NPs, Acetic Acid | Pyrimido[2,1-b]benzothiazole | nih.gov |

| Pseudo-one-pot Reaction | Thiosemicarbazide, Substituted Acetophenone, Phenacyl Bromides | Glacial Acetic Acid | Functionalized Thiazoles | researchgate.net |

| Three-component Synthesis | 2-Aminobenzothiazole, Benzaldehyde derivatives, β-Diketone | Catalyst-free (60 °C) | Pyrimido[2,1-b]benzothiazole | nih.gov |

Catalysis and Material Science Research

The functional groups within this compound lend themselves to applications in catalysis and the development of new materials with specific properties.

The sulfonic acid moiety is a strong Brønsted acid, making it a candidate for use in acid-catalyzed reactions. Benzothiazole-derived sulfonic acids can be employed as catalysts. For example, succinimide-N-sulfonic acid has been used as an effective and reusable catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.com Furthermore, polymer-supported N-sulfonic acids have been utilized as solid acid catalysts in MCRs to create benzothiazole-fused pyrimidines. nih.gov Research has also been conducted on preparing sulfonic acid-containing rubbers by the oxidation of vulcanizates that use N-cyclohexyl-2-benzothiazole sulfonamide (CBS) as an accelerator. science.gov The oxidative cleavage of sulfide (B99878) crosslinks in the rubber generates sulfonic acid groups, creating a material that can act as a solid acid catalyst. science.gov

| Catalyst Type | Description | Application | Reference |

|---|---|---|---|

| Succinimide-N-sulfonic acid | An N-sulfonated succinimide, acting as a recyclable acid catalyst. | Synthesis of 2-substituted benzothiazoles. | mdpi.com |

| Polymer-supported N-sulfonic acid | A solid acid catalyst where sulfonic acid groups are immobilized on a polymer support. | Multicomponent synthesis of benzothiazole-fused pyrimidines. | nih.gov |

| Sulfonic acid-containing rubber | Produced by oxidation of rubber vulcanized with a benzothiazole sulfonamide accelerator. | Potential as a solid acid catalyst or ion-exchange resin. | science.gov |

The sulfonic acid group (-SO₃H) is known for its ability to participate in ion exchange and conduct protons, particularly in hydrated environments. This property is central to the function of materials like Nafion, a perfluorinated sulfonic acid polymer used in proton-exchange membranes (PEMs) for fuel cells. Materials incorporating the this compound structure could potentially be developed as novel ion conductors. The preparation of sulfonic acid-containing rubbers from benzothiazole-based vulcanizates points toward the creation of materials with ion-exchange capabilities. science.gov

In the realm of chemical sensors, the benzothiazole core is a known fluorophore. The luminescent properties of benzothiazole derivatives, which can be tuned by adding substituents, are utilized in sensing applications. mdpi.com While direct application of this compound as a sensor is not widely documented, its derivatives could be designed as fluorescent chemosensors. The sulfonic acid group could provide water solubility and a site for interaction with specific analytes, potentially modulating the fluorescence of the benzothiazole core upon binding.

Analytical Chemistry Methodologies

This compound is recognized as an emerging environmental pollutant, often detected in wastewater. researchgate.netnih.gov This has necessitated the development of sensitive and robust analytical methods for its detection and quantification in complex environmental matrices.

The primary technique used for its analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This method offers high selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization source used, typically operating in negative ion mode to deprotonate the acidic sulfonic acid group, which enhances detection. researchgate.netnrw.de

Sample preparation for water analysis often involves a pre-concentration step using solid-phase extraction (SPE) to isolate the target analytes from the sample matrix and improve detection limits. researchgate.net Polar polymer phases are effective for recovering polar compounds like this compound. d-nb.info These analytical methods have allowed for the identification of this compound as a ubiquitous contaminant in various river systems and wastewater effluents, with concentrations reported in the range of 0.1 to 2.5 µg/L. nrw.de

| Analytical Technique | Sample Preparation | Sample Matrix | Typical Detection Limit | Reference |

|---|---|---|---|---|

| LC-MS/MS | Solid-Phase Extraction (SPE) | Wastewater, Surface Water | 10 ng/L | d-nb.info |

| LC-ESI-MS/MS | Direct analysis or SPE | Wastewater | Not specified | researchgate.net |

| High-Pressure Liquid Chromatography (HPLC) with UV detection | Extraction | Water, Wastewater | Not specified | d-nb.info |

Advanced Chromatographic and Spectrometric Detection Techniques (e.g., LC-MS, HPLC)

The detection and quantification of this compound (BTSA) in complex matrices, such as wastewater, are frequently accomplished using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net A method involving solid-phase extraction (SPE) followed by LC-MS with electrospray ionization (ESI) has been developed for determining benzothiazoles in municipal wastewater. nih.govresearchgate.net

Due to the diverse chemical nature of benzothiazole derivatives, multiple analytical runs may be necessary. nih.gov Specifically, BTSA, being a highly polar compound, is typically determined in the negative ion mode of the ESI-MS. nih.govresearchgate.net This is in contrast to other benzothiazoles like 2-aminobenzothiazole and benzothiazole itself, which are detected in the positive ion mode. nih.gov The limits of quantification for BTSA in treated wastewater can be as low as 20 to 200 ng/L. nih.govresearchgate.net The direct analysis of wastewater samples is feasible, with detection limits for BTSA reported at 200 ng L−1 after direct injection of a 100 µL sample volume. researchgate.net For enhanced sensitivity and specificity, especially for extractables and leachables with toxicological concerns, methods using liquid chromatography with tandem mass spectrometry (LC-MS-MS) have been developed. pqri.org

Table 1: Analytical Methods for this compound Detection

| Technique | Sample Matrix | Ionization Mode | Detection Limit | Source(s) |

|---|---|---|---|---|

| LC-MS | Municipal Wastewater | Negative ESI | 20-200 ng/L | nih.gov, researchgate.net |

| LC/ESI-MS/MS | Wastewater | Negative ESI | 200 ng/L | researchgate.net |

| LC-MS-MS | Rubber Extracts | Positive ElectroSpray (for related compounds) | 6 ng/mL (for MBT) | pqri.org |

Role as a Complexation Agent for Enhanced Analytical Detection

Benzothiazole derivatives can function as effective complexation agents, facilitating the analytical detection of other substances. A notable example involves a synthesized derivative, 2′, 7′-di(2-benzothiazolyl)-fluorescein (BTF), used for the spectrophotometric determination of copper (Cu2+). rsc.org In this method, the BTF ligand forms a complex with copper ions. rsc.org This complexation is the basis for a cloud point extraction (CPE) procedure to pre-concentrate the copper before its determination by UV-vis spectrophotometry. rsc.org The absorbance of the BTF solution at 559 nm decreases linearly with increasing Cu2+ concentration, allowing for quantification. rsc.org This method has been successfully applied to determine copper levels in water and tea samples. rsc.org

Table 2: Application of Benzothiazole Derivative as a Complexing Agent

| Analyte | Complexing Agent | Detection Method | Application | Source(s) |

|---|---|---|---|---|

| Copper (Cu2+) | 2′, 7′-di(2-benzothiazolyl)-fluorescein (BTF) | UV-vis Spectrophotometry after Cloud Point Extraction | Determination of copper in tea and water samples | rsc.org |

Biochemical Research Applications (Mechanistic Focus)

The biochemical applications of this compound are centered on its interactions with biological macromolecules and its role in metabolic processes. Its structure, particularly the sulfonic acid group, allows it to engage in specific molecular interactions that can modulate biological activity.

Enzyme Interaction Studies: Inhibition and Activation Mechanisms

This compound and its related compounds are recognized for their ability to interact with and modulate the activity of various enzymes. evitachem.com The sulfonic acid group is key to these interactions, forming stable complexes that can lead to either inhibition or activation of enzyme function. evitachem.com Studies have reported that BTSA can inhibit certain sulfur-metabolizing enzymes. evitachem.com This inhibition can lead to the accumulation of metabolites containing sulfur. evitachem.com The molecular mechanism often involves the binding of the compound to enzymes such as sulfotransferases and sulfatases. evitachem.com

Enzyme inhibitors can function through various mechanisms, including competitive, non-competitive, or irreversible inhibition. wikipedia.orgjuniperpublishers.com Reversible inhibitors bind non-covalently, and their effect can be reversed, while irreversible inhibitors often form a covalent bond with the enzyme. wikipedia.orgjuniperpublishers.com Benzothiazole derivatives have been investigated as inhibitors of enzymes like nitric oxide synthase type II and cyclooxygenase-2, where they were found to suppress enzyme expression. nih.gov Some benzothiazole-isothiourea derivatives have been studied as potential inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

Investigations into Metabolic Pathways (e.g., Sulfur and Nitrogen Metabolism)

This compound plays a significant role in studies of microbial metabolic pathways, particularly those involving sulfur and nitrogen. evitachem.com Research has shown that BTSA can be biodegraded by specific microbial strains. For instance, an axenic culture of Rhodococcus erythropolis was isolated that can utilize BTSA as its sole source of carbon, nitrogen, and energy. nih.gov During the degradation process, the sulfur and nitrogen within the BTSA molecule are converted into sulfate (B86663) and ammonium, respectively. evitachem.comnih.gov

The biodegradation pathway appears to involve the transformation of BTSA into 2-hydroxybenzothiazole (B105590) (OBT) as an intermediate. nih.gov In anaerobic conditions, this conversion occurs in stoichiometric amounts. nih.gov The ability of microorganisms to break down BTSA highlights its impact on microbial ecology and its relevance in bioremediation strategies for industrial wastewater containing benzothiazole compounds. nih.gov Studies on the degradation of related compounds like 2-aminobenzothiazole have shown high yields of ammonia (B1221849) and sulphate, indicating complete mineralization of the nitrogen and sulfur atoms. researchgate.net

Biomolecular Binding and Modulatory Effects

The biological effects of this compound are rooted in its ability to bind with and modulate various biomolecules. The sulfonic acid group can engage in electrostatic interactions and hydrogen bonding, which influences the compound's binding affinity and reactivity with targets like enzymes and receptors. Benzothiazole derivatives, due to their structural similarity to natural purines, can readily interact with biomolecules in living systems. mdpi.com

Studies on the interaction between a benzothiazole derivative and the protein lysozyme (B549824) revealed specific binding modes. mdpi.com These include aromatic pi-pi stacking interactions, specifically T-shaped or edge-to-face interactions, between the benzene (B151609) ring of the benzothiazole moiety and aromatic amino acid residues like tryptophan in the protein's binding site. mdpi.com Such interactions are crucial for the stabilization of the resulting biomolecular complex. mdpi.com Furthermore, metal complexes of benzothiazole derivatives have been explored for their potential to bind to DNA, which offers a variety of potential binding sites for these compounds. researchgate.net

Environmental Occurrence, Fate, and Transformation Studies

Occurrence and Distribution in Environmental Matrices

Benzothiazole-2-sulfonic acid has been detected in a range of environmental samples, highlighting its persistence and relevance in water quality assessments. evitachem.com Its presence is often linked to industrial activities, particularly the rubber industry where it is used in tire production as a vulcanization accelerator. evitachem.comresearchgate.net

Benzothiazoles, including BTSA, enter the environment through various pathways. A primary source is the effluent from factories that produce and utilize these compounds. semanticscholar.org Consequently, they have been identified in industrial wastewaters and subsequently in soil, groundwater, and surface water. semanticscholar.org The concentrations can vary significantly, from nanograms per liter to hundreds of milligrams per liter, depending on the specific compound and the environmental matrix. semanticscholar.org

Studies of municipal wastewater have consistently identified BTSA as a key contaminant. In one study, BTSA was the most prominent among six detected benzothiazoles, accounting for 35-70% of the total concentration, which ranged from 1.9 to 6.7 µg/L. acs.org Another study on municipal wastewater found BTSA to be the dominant compound, with a concentration of 1,700 ng/L. researchgate.net The incomplete removal of BTSA during conventional biological wastewater treatment contributes significantly to its release into the aquatic environment. researchgate.netresearchgate.net In fact, some studies have observed an increase in BTSA concentrations during activated sludge treatment. researchgate.net

Street runoff is another major source of benzothiazole (B30560) pollution, with concentrations that can be an order of magnitude higher than those found in municipal wastewater. acs.orgresearchgate.net For instance, a study reported a BTSA concentration of 52.2 μg/L in runoff, identifying it as an oxidative transformation product of 2-mercaptobenzothiazole (B37678). researchgate.net Leaching from tire wear particles is a significant contributor to this phenomenon. semanticscholar.orgresearchgate.net Benzothiazoles are also found in estuarine sediments, which can act as indicators of pollution from street runoff. d-nb.info

The distribution of BTSA in different environmental matrices is summarized in the table below:

| Environmental Matrix | Typical Concentration Range | Key Sources |

| Municipal Wastewater | 1,700 ng/L - 6.7 µg/L | Industrial discharge, household products |

| Street Runoff | Up to 52.2 µg/L | Tire wear particles, road dust |

| Surface Water | ng/L to µg/L range | Wastewater treatment plant effluent, runoff |

| Groundwater | Detected, variable concentrations | Leaching from contaminated soil and surface water |

| Sediments | Detected, indicates runoff pollution | Deposition from water column |

| Soil | Detected, variable concentrations | Industrial discharge, runoff, sludge application |

This table provides an overview of the occurrence of this compound in various environmental matrices based on available research findings.

Transformation Pathways in Aqueous and Biologically Treated Systems

The fate of this compound in the environment is governed by a combination of microbial and photolytic processes. d-nb.info Its transformation in aqueous and biologically treated systems is of particular interest due to the potential for the formation of various byproducts.

Microbial processes play a significant role in the transformation of benzothiazoles. d-nb.info While some benzothiazoles can be readily degraded by microorganisms, BTSA is known for its persistence. d-nb.inforesearchgate.net In some biological wastewater treatment processes, such as activated sludge treatment, the concentration of BTSA has been observed to increase. researchgate.net This suggests that it can be a transformation product of other benzothiazoles, like 2-mercaptobenzothiazole (MBT). d-nb.info

Under certain conditions, microbial degradation of BTSA can occur. For example, some studies have shown that under anaerobic conditions, BTSA can be partially transformed into 2-hydroxybenzothiazole (B105590) (OHBT). d-nb.info Specific bacterial strains, such as Rhodococcus erythropolis, have demonstrated the ability to degrade BTSA, suggesting potential for bioremediation strategies.

The primary biotransformation pathways for related benzothiazoles that can lead to the formation of BTSA include the oxidation of 2-mercaptobenzothiazole. researchgate.net During wastewater treatment, 2-mercaptobenzothiazole can be transformed into BTSA and other compounds like methylthiobenzothiazole (MTBT). d-nb.info

Photolytic degradation, or the breakdown of compounds by light, is another important transformation pathway for benzothiazoles in the environment. d-nb.infonih.gov Studies have shown that both 2-mercaptobenzothiazole and methylthiobenzothiazole can undergo photolytic degradation in water and wastewater, leading to the formation of more stable products such as benzothiazole (BT) and 2-hydroxybenzothiazole (OHBT). d-nb.info While direct photolytic degradation studies specifically on BTSA are less common in the provided context, the photolysis of its precursors is a key process influencing its environmental presence. The leaching of benzothiazoles from tire particles, for instance, is enhanced under sunlight, which may also influence the subsequent transformation of these compounds in the aquatic environment. frontiersin.org

Advanced Removal Technologies and Environmental Engineering Perspectives

The limited effectiveness of conventional biological wastewater treatment in removing this compound has spurred research into more advanced removal technologies. researchgate.netresearchgate.net The goal of these technologies is to either completely mineralize the compound or transform it into less harmful substances.

One promising approach is the use of microbial electrolysis cells (MECs). semanticscholar.org Research has demonstrated that an up-flow internal circulation microbial electrolysis reactor can effectively degrade benzothiazole and its intermediates, converting them into simpler organic acids. semanticscholar.org This bioelectrochemical system has shown high removal efficiency for both benzothiazole and chemical oxygen demand (COD), indicating its potential for treating industrial wastewater containing these compounds. semanticscholar.org

Membrane bioreactors (MBRs) have also shown better performance in removing benzothiazoles compared to conventional activated sludge treatment. researchgate.net While not achieving complete removal, MBRs can significantly reduce the total benzothiazole concentration, with more effective removal of compounds like benzothiazole and BTSA. researchgate.net

From an environmental engineering perspective, a key challenge is the management of sources, particularly street runoff. acs.orgresearchgate.net Given the high concentrations of benzothiazoles in runoff from tire wear, strategies to capture and treat this runoff before it enters surface waters are crucial. Future research is needed to develop and optimize these advanced removal technologies for full-scale application and to better understand the long-term environmental fate of BTSA and its transformation products. evitachem.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Strategies

Traditional synthesis of benzothiazole (B30560) derivatives often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds under harsh conditions, such as using polyphosphoric acid at high temperatures. mdpi.comderpharmachemica.com Modern research, however, is shifting towards greener, more efficient, and cost-effective synthetic routes.

Key emerging strategies include:

Green Chemistry Approaches : The use of environmentally benign catalysts and solvents is a major trend. Methods employing catalysts like H₂O₂/HCl in ethanol (B145695) at room temperature offer excellent yields (85–94%) and simple product isolation. mdpi.commdpi.comnih.gov Another green method involves using a recyclable catalyst like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times and can improve yields. The condensation of ortho-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst, for example, can be completed in minutes under microwave conditions. mdpi.com

Ionic Liquids as Catalysts : Brønsted acidic ionic liquids are being explored as efficient and recyclable catalysts for synthesizing benzothiazole derivatives under solvent-free conditions. mdpi.comacs.org

Carbon Dioxide as a C1 Source : Innovative methods are being developed to utilize carbon dioxide (CO₂) as a raw material for the cyclization of 2-aminothiophenols to form the benzothiazole core, representing a significant advancement in sustainable chemistry. mdpi.com

These novel strategies aim to overcome the limitations of conventional methods, such as high energy consumption, use of hazardous reagents, and moderate yields.

Table 1: Comparison of Novel Synthetic Strategies for Benzothiazole Derivatives

| Synthetic Strategy | Catalyst/Reagent | Conditions | Key Advantages | Typical Yield |

|---|---|---|---|---|

| Green Condensation | H₂O₂/HCl | Ethanol, Room Temperature | Environmentally benign, short reaction time (45-60 min) | 85-94% mdpi.com |

| Solvent-Free Reaction | Molecular Iodine | Solid-phase, Solvent-free | Economical, rapid (10 min), no solvent required | Excellent mdpi.com |

| Microwave-Assisted | P₄S₁₀ | Microwave irradiation (3-4 min) | Rapid, efficient, solvent-free | High mdpi.com |

| Ionic Liquid Catalysis | Phosphonium acidic IL | 120 °C (25-90 min) | Environmentally responsible, recyclable catalyst | 75-92% mdpi.com |

| CO₂ Cyclization | Acetate-based ionic liquid | Mild conditions | Utilization of CO₂ as a C1 source | High mdpi.com |

Development of Advanced Catalytic Systems

The development of advanced catalysts is central to modernizing the synthesis of Benzothiazole-2-sulfonic acid and its derivatives. Research is focused on creating heterogeneous, recyclable, and highly active catalytic systems to improve process efficiency and sustainability.

Emerging catalytic systems include:

Solid Acid Catalysts : Materials like silica (B1680970) sulfuric acid and nano-titania-supported sulfonic acid (n-TSA) serve as efficient, inexpensive, and reusable heterogeneous catalysts. derpharmachemica.comresearchgate.net They facilitate reactions under solvent-free conditions with good to excellent yields. researchgate.net

Functionalized Nanoparticles : Magnetic nanoparticles functionalized with sulfonic acid groups (e.g., Fe₃O₄@SiO₂-S-Bu-SO₃H) are gaining prominence. tandfonline.comresearchgate.net These nanocatalysts offer high efficiency, short reaction times (3–11 minutes), and easy recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. tandfonline.com Similarly, AlFe₂O₄@SiO₂–SO₃H nanocatalysts have shown high yields (95%) and robustness. rsc.org

Photocatalysts : Graphitic carbon nitride (g-C₃N₄) is being investigated as a visible-light-driven photocatalyst for benzothiazole synthesis, achieving high yields (89–97%) under green conditions. researchgate.net

Transition Metal Catalysts : Palladium-catalyzed systems are being developed for the synthesis of 2-substituted benzothiazoles via C-H functionalization and intramolecular C-S bond formation, demonstrating good functional group tolerance. acs.org

Table 2: Performance of Advanced Catalytic Systems in Benzothiazole Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Solid Acid | Silica Sulfuric Acid | Condensation | Recyclable, heterogeneous derpharmachemica.com |

| Nanocatalyst | Fe₃O₄@SiO₂-S-Bu-SO₃H | Condensation | Magnetically recoverable, reusable (6+ cycles), ultrasonic conditions tandfonline.com |

| Photocatalyst | Graphitic carbon nitride (g-C₃N₄) | Photocatalytic Cyclization | Visible light-driven, green synthesis researchgate.net |

| Transition Metal | Palladium(II)/Copper(I) | C-H Functionalization | High yields, good functional group tolerance acs.org |

| Ionic Liquid Gel | Brønsted Acidic Ionic Liquid Gel | Condensation | Heterogeneous, solvent-free, recyclable acs.org |

Deeper Mechanistic Understanding of Biochemical Interactions

While the broad biological activities of the benzothiazole class are widely reported, the specific biochemical interactions of this compound are less understood and represent a key area for future research. pcbiochemres.comscispace.com The presence of the sulfonic acid group is critical, as it imparts high polarity and influences the molecule's interactions with biological targets. researchgate.net

Future research should focus on:

Enzyme Interaction Studies : Preliminary findings suggest that this compound interacts with enzymes involved in sulfur and nitrogen metabolism. evitachem.com The sulfonic acid group can form stable complexes by participating in hydrogen bonding and electrostatic interactions, thereby modulating the activity of enzymes like sulfotransferases and sulfatases. evitachem.com Deeper investigation is needed to identify specific enzyme targets and elucidate the precise mechanisms of inhibition or activation.

Molecular Modeling and Docking : Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are essential. These methods can predict the binding modes of this compound within the active sites of target proteins, revealing key interactions that drive its biological effects, similar to studies on other benzothiazole derivatives. scispace.com

Metabolic Pathway Analysis : this compound is a known transformation product of other industrial benzothiazoles, such as 2-Mercaptobenzothiazole (B37678) (MBT), during wastewater treatment. researchgate.netd-nb.info Further research is required to understand its complete metabolic fate in various biological systems and its potential impact on metabolic pathways. evitachem.com

Integration with Advanced Materials for Multifunctional Applications

The unique properties of this compound, particularly the presence of the benzothiazole core and the highly polar sulfonic acid group, make it an attractive candidate for integration into advanced materials.

Emerging trends in this area include:

Polymer Functionalization : The integration of benzothiazole moieties into polymer backbones is an area of interest for developing new materials with applications in electronics and photonics, such as in fluorescent and electroluminescent devices. mdpi.com The water solubility conferred by the sulfonic acid group could be leveraged to create water-processable functional polymers.

Cosmetic and Dermatological Applications : Structurally related compounds, like 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), are widely used as water-soluble UVB filters in sunscreens. mdpi.comunife.it This suggests a promising avenue for exploring this compound and its derivatives as multifunctional cosmetic ingredients that could offer UV protection combined with antioxidant or antimicrobial properties. mdpi.com

Development of Hybrid Materials : The creation of hybrid molecules by combining the benzothiazole scaffold with other functional units (e.g., monoterpenoids, ferrocene) is a strategy to develop new materials with synergistic properties for applications in cosmetics or materials science. mdpi.comresearchgate.net The sulfonic acid group can enhance the solubility and processing characteristics of these hybrid materials.

Table 3: Potential Applications of this compound in Advanced Materials

| Application Area | Integration Method | Desired Functionality | Rationale |

|---|---|---|---|

| Cosmetics | Formulation in creams/lotions | UV-B Absorption, Antioxidant | Structural similarity to existing UV filters (PBSA); benzothiazole core has known bioactivity. mdpi.comunife.it |

| Functional Polymers | Covalent incorporation into polymer chains | Electroluminescence, Fluorescence | Benzothiazole is a known fluorophore; sulfonic acid group aids water processability. mdpi.compcbiochemres.com |

| Antimicrobial Surfaces | Grafting onto material surfaces | Antimicrobial Activity | Benzothiazole derivatives exhibit antimicrobial properties; sulfonic acid provides a reactive handle for attachment. |

| Sensors | Immobilization on sensor substrates | Chemical or Biological Sensing | The benzothiazole ring can interact with analytes, leading to a detectable signal. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Benzothiazole-2-sulfonic acid (BTSA) in aqueous environmental samples?

- Methodology : Liquid chromatography coupled with mass spectrometry (LC-MS) in negative ion mode is optimal due to BTSA's polar nature and sulfonic acid group. Detection limits are typically in the range of 0.1–2.5 µg/L, as observed in river systems like the Rhine and Ruhr . Calibration should include isotope-labeled internal standards to account for matrix effects.

- Data Considerations : Validation requires testing recovery rates in diverse water matrices (e.g., wastewater, surface water) to address potential interferences from co-eluting sulfonates or industrial byproducts.

Q. How can researchers optimize the synthesis of BTSA derivatives for structure-activity studies?

- Experimental Design : Use acetic acid as the reaction medium for synthesizing 2-aminobenzothiazole-6-sulfonamide derivatives, which achieves higher yields (e.g., ~75%) compared to methanol. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid side products like disulfides .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through NMR (e.g., ¹H/¹³C) and high-resolution MS.

Q. What are the primary environmental reservoirs of BTSA, and how does its mobility impact research design?

- Occurrence Data : BTSA is pervasive in river systems (0.1–2.5 µg/L) due to its use in tire vulcanization and poor biodegradability. It remains in the aqueous phase owing to low log P (~1.5), necessitating studies on its persistence in groundwater .

- Sampling Strategy : Prioritize longitudinal sampling in industrial discharge zones (e.g., near rubber manufacturing sites) and pair with analysis of co-occurring metals (e.g., Zn, Cu) to assess synergistic contamination risks .

Advanced Research Questions

Q. How do microbial and photolytic degradation pathways of BTSA differ, and what methodological challenges arise in tracking these processes?

- Degradation Pathways :

- Microbial: Limited biodegradation occurs in activated sludge systems, with partial conversion to dithiobisbenzothiazole (MBTS), an insoluble byproduct .

- Photolytic: UV irradiation cleaves the thiazole ring, generating sulfonic acid intermediates. Use LC-UV/Vis and tandem MS to identify transient photoproducts .

- Challenges : Differentiate abiotic vs. biotic degradation using sterile controls and stable isotope probing (SIP).

Q. How can researchers resolve contradictions in reported environmental persistence data for BTSA?

- Data Discrepancies : While BTSA is classified as poorly biodegradable, its detection in treated wastewater effluents suggests partial removal (~30–50%) under specific conditions .

- Experimental Approaches :

- Conduct batch experiments with varying microbial consortia (e.g., Pseudomonas spp.) and redox conditions (aerobic vs. anaerobic).

- Apply advanced modeling (e.g., QSARs) to predict persistence based on sulfonic acid group reactivity and adsorption coefficients .

Q. What strategies are effective for removing BTSA during water treatment, and how can removal efficiency be quantified?

- Treatment Methods :

- Adsorption: Test activated carbon functionalized with quaternary ammonium groups to enhance binding of anionic BTSA.

- Advanced Oxidation: Evaluate UV/H₂O₂ systems for hydroxyl radical generation, which oxidize the thiazole moiety .

- Quantification : Use LC-MS/MS with multiple reaction monitoring (MRM) to measure residual BTSA and quantify degradation efficiency (>90% removal target) .

Methodological Resources

| Parameter | Recommended Technique | Key Reference |

|---|---|---|

| Detection Limit | LC-MS/MS (0.1 µg/L) | |

| Synthesis Yield | Acetic acid-mediated condensation | |

| Degradation Byproducts | Tandem MS for photolytic intermediates | |

| Ecotoxicity Data Gap | Daphnia magna acute toxicity assays |

Critical Research Gaps

- Ecotoxicology : No standardized data exist on chronic exposure effects. Prioritize in vivo studies using aquatic invertebrates (e.g., Daphnia) and algae .

- Interaction with Co-Pollutants : Investigate BTSA’s role in mobilizing heavy metals (e.g., Zn²⁺) in sediments using sequential extraction and X-ray absorption spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.